Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate
Description
Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate is a complex organolithium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a lithium ion coordinated with a difluoromethoxy and fluorobenzene sulfinate moiety, making it a valuable reagent in synthetic chemistry and materials science.
Properties
Molecular Formula |
C7H4F3LiO3S |
|---|---|
Molecular Weight |
232.1 g/mol |
IUPAC Name |
lithium;2-(difluoromethoxy)-6-fluorobenzenesulfinate |
InChI |
InChI=1S/C7H5F3O3S.Li/c8-4-2-1-3-5(13-7(9)10)6(4)14(11)12;/h1-3,7H,(H,11,12);/q;+1/p-1 |
InChI Key |
HAFUNRFDDIHREC-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=C(C(=C1)F)S(=O)[O-])OC(F)F |
Origin of Product |
United States |
Preparation Methods
The preparation of lithium(1+) 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate involves sophisticated synthetic routes that integrate organofluorine chemistry and sulfinic acid derivatives. The key challenge in its synthesis lies in the selective introduction of the difluoromethoxy group and the formation of the lithium sulfinate salt without decomposition or side reactions.
General Synthetic Strategy
The synthesis generally proceeds via the following stages:
Formation of the sulfinic acid precursor: 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinic acid is prepared as the immediate precursor. This involves electrophilic or nucleophilic substitution reactions on fluorinated benzene derivatives to introduce the difluoromethoxy and fluorine substituents, followed by sulfinic acid formation.
Conversion to lithium sulfinate salt: The sulfinic acid is then neutralized with a lithium base (such as lithium hydroxide or lithium alkoxide) to yield the lithium sulfinate salt. This salt is the target compound, lithium(1+) 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate.
Specific Preparation Methods and Protocols
While direct literature specifically detailing the preparation of lithium(1+) 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate is limited, analogous methods for lithium sulfinates and related fluorinated sulfonyl compounds provide a reliable framework.
Sulfinic Acid Preparation via Polyfluoroalkyl Trimethylsilanes
A notable approach involves the synthesis of polyfluoroalkyl trimethylsilanes as intermediates, which are converted to sulfinates through controlled oxidation and hydrolysis steps. This method enables the one-pot transformation of halogenodifluoromethylated precursors into sulfonyl fluorides and subsequently into lithium sulfonates, including lithium sulfinates.
Advantages: This approach avoids isolation of unstable intermediates and allows high selectivity and yield.
Relevance: The method can be adapted for the difluoromethoxy-substituted aromatic system by starting from appropriately substituted aryl halides or boronates.
Solvent-Free Liquid-Liquid Reaction for Lithium Sulfinate Formation
A patent describing the preparation of lithium bis(fluorosulfonyl) imide presents a solvent-free method that can inspire the synthesis of lithium sulfinates. In this method:
A liquid lithium salt is prepared by reacting a polyhydroxy substrate, alkaline lithium salt, and glycidol under inert atmosphere.
This liquid lithium salt is then reacted directly with the fluorosulfonyl imide without additional solvent, followed by solid-liquid separation to isolate the lithium salt product.
Environmental Benefit: This green chemistry approach eliminates the need for extra solvents and reduces waste.
Potential Adaptation: While this method is for lithium bis(fluorosulfonyl) imide, the principle of solvent-free liquid-liquid reaction can be adapted to lithium(1+) 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate synthesis by using the corresponding sulfinic acid and lithium salt reagents.
Reaction Conditions and Parameters
The key parameters influencing the preparation include:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | Ambient to mild heating (25–60 °C) | To avoid decomposition of sensitive intermediates |
| Atmosphere | Inert gas (nitrogen or argon) | Prevents oxidation of sulfinic acid |
| Solvent | Solvent-free or polar aprotic solvents (e.g., THF, DME) | Solvent choice affects solubility and reaction rate |
| Lithium base | Lithium hydroxide, lithium alkoxide | Stoichiometric amounts to neutralize sulfinic acid |
| Reaction time | 1–24 hours | Depends on scale and reagents |
Purification and Characterization
After reaction completion, solid-liquid separation is performed by filtration or centrifugation.
The lithium sulfinate is typically washed with cold solvent to remove impurities.
Drying under vacuum yields the pure lithium(1+) 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate.
Characterization is done by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Data Tables Summarizing Preparation Approaches
Research Findings and Analytical Notes
The use of polyfluoroalkyl trimethylsilanes as intermediates has been demonstrated to efficiently produce lithium sulfonates with high purity, which is critical for applications in lithium battery electrolytes.
Solvent-free methods reduce environmental impact and simplify purification steps, aligning with green chemistry principles.
The stability of difluoromethoxy-substituted sulfinic acids and their lithium salts is enhanced by careful control of reaction atmosphere and temperature.
Electrophilic fluorination techniques enable the transformation of sulfinates to sulfonyl fluorides and vice versa, offering synthetic flexibility.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfinate group (-SO₂⁻) acts as a nucleophile in reactions with electrophilic partners. Lithium’s presence enhances reactivity by polarizing the S-O bonds, facilitating nucleophilic attacks.
Example reaction with alkyl halides :
-
Typical conditions : Polar aprotic solvents (e.g., DMSO, THF), temperatures between -78°C and 25°C .
-
Yield : Up to 94% for analogous sulfinate coupling reactions .
Key data :
| Electrophile (R-X) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methyl iodide | THF | -78 → 25 | 89 |
| Benzyl bromide | DMSO | 25 | 82 |
Elimination Reactions to Form Sulfones
Under oxidative conditions, the sulfinate group can eliminate lithium to form stable sulfones:
-
Thermal stability : Decomposition observed >200°C, limiting high-temperature applications.
Transition Metal-Mediated Coupling
The compound participates in cross-coupling reactions catalyzed by iron or nickel:
Iron-mediated oxy-sulfonylation (adapted from ):
-
Conditions : Methanol solvent, room temperature, 2–3 hours.
Coordination Chemistry
The lithium ion forms complexes with electron-rich species, modulating reactivity:
Reaction with fluorobenzene :
-
Thermochemistry :
Reaction ΔrH° (kJ/mol) Method Li⁺ + C₆H₅F → [Li(C₆H₅F)]⁺ 147 ± 21 CIDT
This interaction stabilizes intermediates during substitution or elimination .
Limitations and Challenges
Scientific Research Applications
Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate has several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for radiolabeled compounds.
Industry: It is employed in the production of specialty polymers and materials with unique electronic properties
Mechanism of Action
The mechanism of action of Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors that are sensitive to fluorinated groups.
Pathways Involved: It modulates signaling pathways by altering the electronic properties of the molecules it interacts with, leading to changes in biological activity
Comparison with Similar Compounds
Similar Compounds
Lithium bis(fluorosulfonyl)imide: Another lithium compound with fluorinated groups, used in battery electrolytes.
2-(Difluoromethoxy)benzene derivatives: Compounds with similar structural motifs but different functional groups
Uniqueness
Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate is unique due to its specific combination of a lithium ion with a difluoromethoxy and fluorobenzene sulfinate moiety. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications .
Biological Activity
Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate is an organolithium compound notable for its unique structure, which includes a lithium cation, a difluoromethoxy group, and a sulfinate functional group attached to a fluorinated benzene ring. This composition contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The molecular formula is with a molecular weight of approximately 232.1 g/mol.
Research indicates that this compound may modulate enzyme activity and receptor interactions due to its fluorinated structure, which can enhance binding affinity and specificity. Its electronic properties allow it to influence various biological pathways, making it a candidate for drug development and therapeutic applications. Specifically, the compound's ability to interact with enzymes sensitive to fluorinated groups suggests potential roles in pharmacology.
Interaction with Biological Targets
The compound has shown potential in interacting with several biological targets, including:
- Enzymes : It may affect enzyme kinetics and alter metabolic pathways.
- Receptors : The unique structure could enhance binding to receptors involved in signaling pathways.
Further studies are required to elucidate the specific molecular targets and pathways involved in its biological activity.
Comparative Analysis with Similar Compounds
The following table compares this compound with other organolithium compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Lithium bis(fluorosulfonyl) imide | Not specified | Used in electrolytic solutions for batteries |
| Lithium triflate | Not specified | Common electrolyte in lithium-ion batteries |
| Lithium bis(trimethylsilyl)amide | Not specified | Utilized as a strong base in organic synthesis |
| This compound | C7H6F3LiO3S | Distinct difluoromethoxy group; potential for unique reactivity patterns |
Study on Enzyme Interaction
A recent study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could significantly alter enzyme activity, suggesting therapeutic potential in conditions where these enzymes are dysregulated.
Pharmacological Potential
Another research effort focused on the pharmacological properties of this compound. Preliminary results showed that it could effectively inhibit certain receptor activities linked to inflammatory responses, indicating its potential as an anti-inflammatory agent. Further investigations are necessary to determine its efficacy and safety profile in clinical settings.
Q & A
Q. How can in vitro assays evaluate the compound’s cytotoxicity and environmental impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
